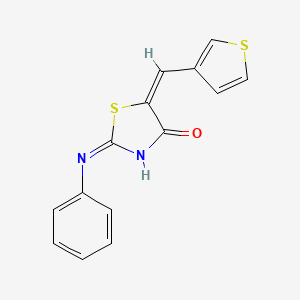![molecular formula C18H20N2O2 B6076734 2-methyl-N-{1-methyl-2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B6076734.png)
2-methyl-N-{1-methyl-2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-{1-methyl-2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is also known as MMPEP and is classified as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). The mGluR5 receptor is involved in various physiological processes such as learning and memory, anxiety, and pain perception. MMPEP has been shown to have potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease, schizophrenia, and anxiety disorders.
Mecanismo De Acción
MMPEP selectively antagonizes the mGluR5 receptor, which is involved in various physiological processes such as learning and memory, anxiety, and pain perception. By blocking the activation of this receptor, MMPEP can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
MMPEP has been shown to have various biochemical and physiological effects. It has been shown to modulate the release of dopamine, a neurotransmitter involved in the regulation of movement and emotion. MMPEP has also been shown to have anxiolytic effects, reducing anxiety-like behaviors in animal models. Additionally, MMPEP has been shown to have potential neuroprotective effects, protecting against oxidative stress and neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MMPEP in lab experiments include its selectivity for the mGluR5 receptor, allowing for specific modulation of this receptor without affecting other receptors. MMPEP is also a synthetic compound, allowing for precise control over its concentration and purity. The limitations of using MMPEP in lab experiments include its potential toxicity at high concentrations and the need for further studies to fully understand its mechanism of action and potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on MMPEP. One potential avenue is investigating its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease, schizophrenia, and anxiety disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential neuroprotective effects. Finally, research could focus on developing more selective and potent compounds that target the mGluR5 receptor for potential therapeutic use.
Métodos De Síntesis
The synthesis of MMPEP involves the reaction of 2-methylbenzoyl chloride with N-methyl-N-(3-methylphenyl)glycine in the presence of triethylamine. This reaction yields the intermediate compound, which is then reacted with 2-amino-2-oxoethylamine to form MMPEP.
Aplicaciones Científicas De Investigación
MMPEP has been extensively studied for its potential use in scientific research. It has been shown to have potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease, schizophrenia, and anxiety disorders. MMPEP has also been used in studies investigating the role of mGluR5 receptors in various physiological processes such as learning and memory, anxiety, and pain perception.
Propiedades
IUPAC Name |
2-methyl-N-[1-(3-methylanilino)-1-oxopropan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12-7-6-9-15(11-12)20-17(21)14(3)19-18(22)16-10-5-4-8-13(16)2/h4-11,14H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGVTRSJXKXBJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(C)NC(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-isobutylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B6076658.png)


![2-[4-(4-methylbenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6076668.png)
![2-[(cyclopentylamino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B6076673.png)
![(2-fluoro-4-biphenylyl){1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6076676.png)
![2-[1-(4-ethoxybenzyl)-4-(3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6076681.png)

![2-[(4-hydroxyphenyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B6076707.png)
![5-(4-chlorobenzyl)-6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6076717.png)
![(1-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6076722.png)
![5-(1,3-benzodioxol-5-yl)-3-{[2-(3-fluorophenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6076725.png)

![4-acetyl-N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}benzenesulfonamide](/img/structure/B6076749.png)